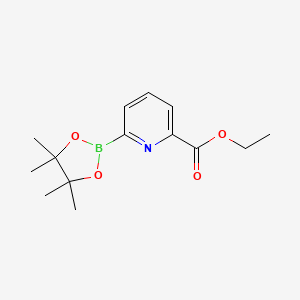

![molecular formula C16H26BNO3 B567249 2-Isobutoxy-4-méthyl-5-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)pyridine CAS No. 1353718-39-4](/img/structure/B567249.png)

2-Isobutoxy-4-méthyl-5-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

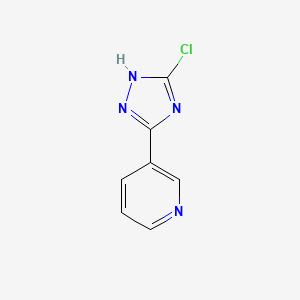

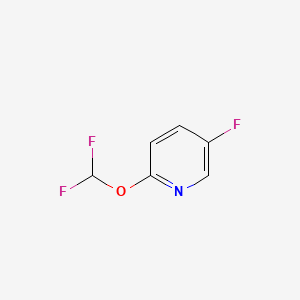

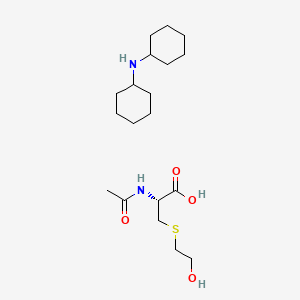

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound with the molecular formula C16H26BNO3 and a molecular weight of 291.194 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an isobutoxy group, a methyl group, and a dioxaborolane group. It is commonly used in organic synthesis and has applications in various scientific research fields.

Applications De Recherche Scientifique

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: It is used in the preparation of advanced materials, such as polymers and electronic materials.

Mécanisme D'action

Target of Action

Similar compounds are known to be used as reagents to borylate arenes . Arenes are aromatic hydrocarbons that play a crucial role in various biochemical reactions.

Mode of Action

It can be inferred from similar compounds that it likely interacts with its targets (arenes) through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to a molecule. This can result in significant changes in the molecule’s chemical properties and reactivity.

Analyse Biochimique

Biochemical Properties

2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The dioxaborolane moiety in 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine interacts with palladium catalysts to facilitate these reactions .

Cellular Effects

The effects of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine on various types of cells and cellular processes are not extensively documented. Its role in synthetic chemistry suggests that it may influence cell function indirectly through its use in the synthesis of bioactive compounds. These synthesized compounds can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine exerts its effects primarily through its interaction with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. The dioxaborolane moiety forms a complex with the palladium catalyst, which then facilitates the transfer of the boron group to an aryl halide, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial for the synthesis of various organic molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine are important considerations. The compound is generally stable under standard storage conditions, but its reactivity with palladium catalysts means that it should be handled with care to prevent premature degradation. Long-term effects on cellular function have not been extensively studied, but the compound’s role in synthetic chemistry suggests that its primary impact is on the synthesis of bioactive molecules .

Dosage Effects in Animal Models

The effects of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine at different dosages in animal models have not been well-documented. As with many chemical reagents, it is essential to consider potential toxic or adverse effects at high doses. Researchers should conduct thorough toxicity studies to determine safe dosage levels for any bioactive compounds synthesized using this reagent .

Metabolic Pathways

2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is involved in metabolic pathways primarily through its role in synthetic chemistry. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which are essential for the synthesis of various organic molecules. These synthesized molecules can then participate in metabolic pathways within biological systems .

Transport and Distribution

The transport and distribution of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine within cells and tissues are not well-documented. Its role as a reagent in synthetic chemistry suggests that it is primarily used in vitro rather than in vivo. The compound’s interactions with palladium catalysts are crucial for its function in organic synthesis .

Subcellular Localization

The subcellular localization of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine has not been extensively studied. Given its primary use in synthetic chemistry, it is likely that the compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within cells .

Méthodes De Préparation

The synthesis of 4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with the isobutoxy and methyl groups.

Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the use of a boronic acid or boronate ester as the boron source, along with a suitable catalyst such as palladium.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Analyse Des Réactions Chimiques

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxy or methyl groups are replaced by other functional groups.

Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

Comparaison Avec Des Composés Similaires

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be compared with other similar compounds, such as:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the isobutoxy and methyl groups, making it less versatile in certain synthetic applications.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: The position of the dioxaborolane group on the pyridine ring differs, affecting its reactivity and applications.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group instead of the pyridine ring, leading to different chemical properties and uses.

Propriétés

IUPAC Name |

4-methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO3/c1-11(2)10-19-14-8-12(3)13(9-18-14)17-20-15(4,5)16(6,7)21-17/h8-9,11H,10H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUNZWFQKDTKCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

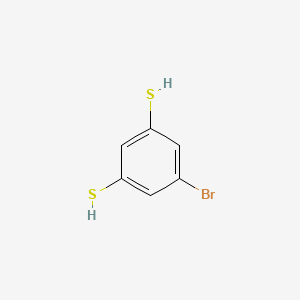

![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)